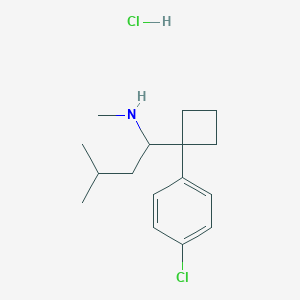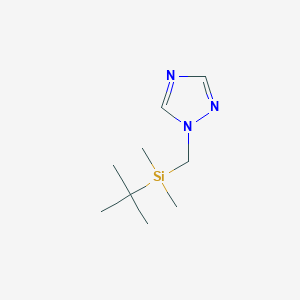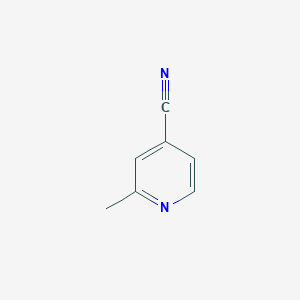
Caesalmin E
Overview
Description
Caesalmin E is a synthetic compound derived from the plant Caesalpinia sappan. It is a member of the lignan family, and has been studied for its potential applications in biomedical research, medicine, and cosmetics. This compound has been found to exhibit a variety of biochemical and physiological effects, and has been investigated for its potential use in laboratory experiments.
Scientific Research Applications
Anti-inflammatory Properties : Caesalmin E and other cassane derivatives from Caesalpinia minax significantly inhibit nitric oxide production in RAW264.7 macrophages stimulated by lipopolysaccharide (LPS) (Dong et al., 2015).
Potential in Alzheimer's Treatment : Caesalmin C, a related compound, delays the progression of Alzheimer's disease in C. elegans via the DAF-16 signaling pathway, suggesting potential applications in treating the disease (Zhang et al., 2022).
Breast Cancer Treatment Potential : Caesalpinia pulcherima (CP) shows promise in breast cancer treatment, affecting ER and EGFR expression in MCF-7 cells and improving immunohistological status in carcinoma rats (Sakle et al., 2020).
Antiviral Activity : this compound and other cassane furanoditerpenes from Caesalpinia minax have potent anti-Para3 virus activity, making them potential new antiviral agents (Jiang et al., 2001).
Diabetes Treatment : The aqueous extract of the stem bark of Caesalpinia ferrea reduces blood glucose levels and improves the metabolic state of diabetic rats, indicating potential applications in diabetes treatment (Vasconcelos et al., 2011).
Antimalarial Properties : this compound has shown potent inhibitory activity against Plasmodium falciparum growth in vitro, suggesting its potential as an antimalarial agent (Linn et al., 2005).
Pharmacokinetics and Tissue Distribution : this compound displays strong anti-inflammatory activity and is distributed rapidly and widely among tissues, with the stomach being the main tissue site (Wang et al., 2019).
Influenza Virus Neuraminidase Inhibition : this compound showed moderate inhibitory activity on influenza virus neuraminidase in vitro (Wu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Caesalmin E, a natural cassane furanoditerpene, has been identified to have anti-Para3 (Parainfluenza virus type 3) virus activities . The Parainfluenza virus type 3 is a significant cause of respiratory tract infections, particularly in children, and is a primary target of this compound.
Mode of Action
It is known that this compound interacts with the virus, leading to its antiviral activities .
Biochemical Pathways
It is known that the compound has antiviral activities, suggesting that it may interfere with the viral replication process
Pharmacokinetics
A study on cassane diterpenoids, a group of compounds that includes this compound, showed that these compounds are absorbed quickly, eliminated rapidly, and have high blood concentrations
Result of Action
The result of this compound’s action is its antiviral activity against the Parainfluenza virus type 3 . This suggests that the compound may have potential therapeutic applications in the treatment of respiratory tract infections caused by this virus.
Action Environment
It is known that the compound is a natural product isolated from the plant caesalpinia magnifoliolata metc , suggesting that its production and availability may be influenced by environmental conditions affecting this plant
Biochemical Analysis
Biochemical Properties
Caesalmin E plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the replication of Parainfluenza virus type 3 by interfering with viral proteins . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . The compound also interacts with inflammatory mediators, thereby exerting anti-inflammatory effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Caenorhabditis elegans, this compound was found to alleviate Aβ-induced paralysis by modulating the DAF-16 signaling pathway . This modulation led to changes in the expression of genes involved in stress response and proteasome activity . Furthermore, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to viral proteins, inhibiting their function and preventing viral replication . Additionally, this compound interacts with enzymes involved in oxidative stress response, such as superoxide dismutase and glutathione S-transferase, enhancing their activity and reducing oxidative damage . The compound also influences gene expression by modulating transcription factors like DAF-16, leading to changes in the expression of stress response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods In in vitro studies, this compound has shown consistent antiviral and antioxidant activities over time . In in vivo studies, the compound’s effects on cellular function and gene expression have been observed to persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiviral and antioxidant activities without noticeable adverse effects . At higher doses, this compound may cause toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which are further processed and excreted. This compound also influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . The compound is rapidly absorbed and widely distributed in tissues, with the highest concentrations observed in the liver and stomach . This distribution pattern suggests that this compound may exert its effects primarily in these organs, influencing their function and metabolism .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress response and inflammation . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its bioactivity and therapeutic potential .
Properties
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDJQZBKCANBDV-GZEDFXFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources and structural characteristics of Caesalmin E?
A1: this compound is a cassane-type diterpene found in the seeds of various Caesalpinia species, including Caesalpinia crista [], Caesalpinia decapetala [], and Caesalpinia magnifoliolata []. While its exact molecular weight and formula aren't specified in these papers, its structure is elucidated through spectroscopic methods like 1D- and 2D-NMR, HR-EI-MS, and comparisons with related compounds [, , ].
Q2: What pharmacokinetic properties of this compound have been investigated?
A3: A study investigating cassane diterpenoids from Caesalpinia minax used UHPLC-Q-Orbitrap HR-MS to analyze the pharmacokinetics of this compound in rats []. This research revealed that this compound is absorbed quickly, eliminated rapidly, and achieves a high blood concentration. Tissue distribution analysis showed a wide distribution, with the stomach being the primary site of accumulation, followed by the small intestine and liver [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)


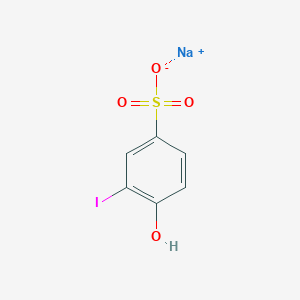
![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)
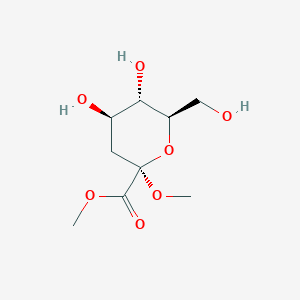
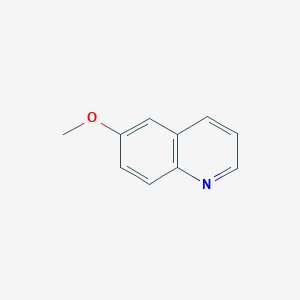
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
